molecular formula C29H30N4O2 B3061318 1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)- CAS No. 97749-20-7

1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-

Cat. No. B3061318
CAS RN: 97749-20-7
M. Wt: 466.6 g/mol
InChI Key: BYBYHCOEAFHGJL-RUZDIDTESA-N
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Description

“1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-” is a complex organic compound. The base structure, 1H-indole-2-carbonitrile, is a pale yellow powder with a molecular formula of C9H6N2 . It’s part of the indole family of compounds, which are heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of related compounds, such as 4-Hydroxy-1H-indole-2-carbonitrile, has been reported in the literature . The synthesis involved an azide decomposition to form the indole ring. The 2-cyano functionality could not be introduced directly but was derived by functionalization of an ester .


Molecular Structure Analysis

The molecular structure of the base compound, 1H-indole-2-carbonitrile, consists of a fused two-ring system, containing a benzene ring fused to a pyrrole ring . The molecular formula is C9H6N2 .


Physical And Chemical Properties Analysis

The base compound, 1H-indole-2-carbonitrile, is a pale yellow powder . It has a molecular weight of 142.16 g/mol .

Scientific Research Applications

Alzheimer's Disease Treatment Research

1H-indole-2-carbonitrile derivatives have been studied for their potential in treating cognitive disorders, especially Alzheimer's disease. A particular compound, SUVN-502, demonstrated high affinity and selectivity at human 5-HT6R, showing promise in the treatment of cognitive disorders due to its selectivity and preclinical efficacy in combination with other Alzheimer's drugs (Nirogi et al., 2017).

Chemical Synthesis Improvements

Advancements in the synthetic methods for compounds related to 1H-indole-2-carbonitrile have been reported. These improvements focus on increasing the yield and simplifying the purification process, vital for efficient pharmaceutical production (Shi Jian-me, 2015).

Antimicrobial Properties

Research into the antimicrobial properties of indole derivatives, including those related to 1H-indole-2-carbonitrile, has shown promising results. Compounds have been isolated with activity against yeasts, filamentous fungi, and Gram-positive bacteria (Jansen et al., 2014).

Anti-inflammatory Applications

Studies have been conducted on the anti-inflammatory potential of 1H-indole-2-carbonitrile derivatives. These compounds have shown effectiveness in reducing inflammation in animal models, suggesting potential therapeutic applications (Rehman et al., 2022).

Dopaminergic Activity Research

The role of 1H-indole-2-carbonitrile derivatives in dopaminergic activity has been explored, with specific focus on potential ligands for D4 dopaminergic receptors. This research is significant for understanding and potentially treating neurological conditions (Pessoa‐Mahana et al., 2011).

Anticancer Research

There has been significant interest in the potential anticancer properties of 1H-indole-2-carbonitrile derivatives. Research has focused on synthesizing and evaluating these compounds for their effectiveness against various cancer cell lines, with some showing more potent activity than reference drugs (Ali & Saad, 2018).

Potential COVID-19 Treatment

Research on azafluorene derivatives, including those related to 1H-indole-2-carbonitrile, has been conducted for their potential as inhibitors of SARS-CoV-2 RdRp. This highlights the ongoing efforts to discover new treatments for COVID-19 (Venkateshan et al., 2020).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(2R)-3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropoxy]-1H-indole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c30-19-24-18-26-27(31-24)12-7-13-28(26)35-21-25(34)20-32-14-16-33(17-15-32)29(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-13,18,25,29,31,34H,14-17,20-21H2/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBYHCOEAFHGJL-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=C(N3)C#N)O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-

CAS RN

97749-20-7
Record name DPI-201-106, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097749207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPI-201-106, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OW0Z80BCM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-
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1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-
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1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-
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1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-
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1H-Indole-2-carbonitrile, 4-((2R)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-hydroxypropoxy)-

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